
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- is a synthetic organic compound with a unique structure that combines a urea moiety with a fluoroethyl and an isopropylcyclohexyl group
準備方法
The synthesis of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- typically involves multiple steps. The starting materials are often commercially available chemicals, and the synthesis may include the following steps:
Formation of the fluoroethyl group: This can be achieved through the reaction of ethylene with a fluorinating agent under controlled conditions.
Cyclohexyl group introduction: The isopropylcyclohexyl group can be synthesized through the hydrogenation of isopropylbenzene.
Urea formation: The urea moiety is introduced by reacting an amine with phosgene or a similar reagent.
Nitrosation: The final step involves the nitrosation of the urea compound using a nitrosating agent such as sodium nitrite in an acidic medium.
化学反応の分析
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the formation of amines or alcohols.
Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
科学的研究の応用
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- involves its interaction with molecular targets such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity to specific targets, while the nitroso group can participate in redox reactions, leading to the modulation of biological pathways.
類似化合物との比較
Urea, 1-(2-fluoroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso- can be compared with other similar compounds such as:
Urea, 1-(2-chloroethyl)-3-(4-isopropylcyclohexyl)-1-nitroso-: This compound has a chloroethyl group instead of a fluoroethyl group, which can affect its reactivity and biological activity.
Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-: The presence of a methyl group instead of an isopropyl group can influence the compound’s steric and electronic properties.
Urea, 1-(2-fluoroethyl)-3-(4-isopropylphenyl)-1-nitroso-: The phenyl group can introduce aromaticity, affecting the compound’s chemical behavior and interactions.
特性
CAS番号 |
61137-58-4 |
|---|---|
分子式 |
C12H22FN3O2 |
分子量 |
259.32 g/mol |
IUPAC名 |
1-(2-fluoroethyl)-1-nitroso-3-(4-propan-2-ylcyclohexyl)urea |
InChI |
InChI=1S/C12H22FN3O2/c1-9(2)10-3-5-11(6-4-10)14-12(17)16(15-18)8-7-13/h9-11H,3-8H2,1-2H3,(H,14,17) |
InChIキー |
PPHTXWDQYFRGKI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)NC(=O)N(CCF)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![rel-N-[(1R,4S)-1,2,3,4-Tetrahydro-4-phenyl-1-naphthalenyl]acetamide](/img/structure/B13419651.png)
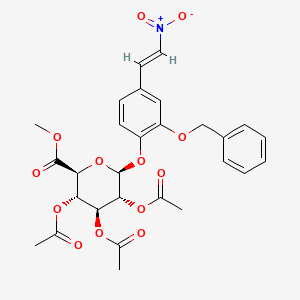
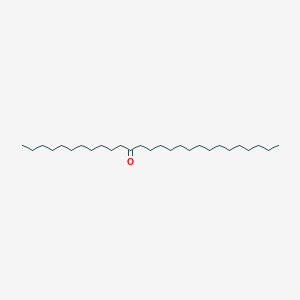
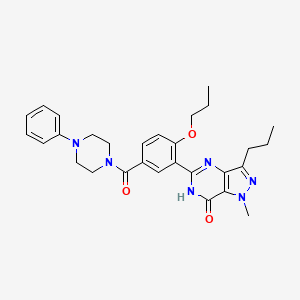
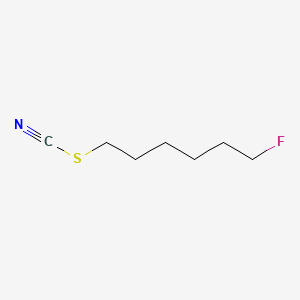
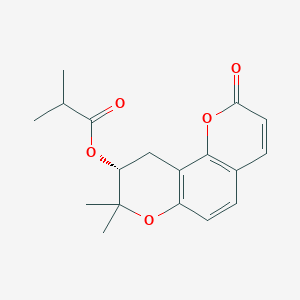
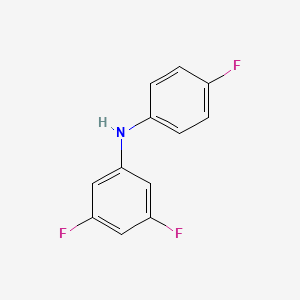

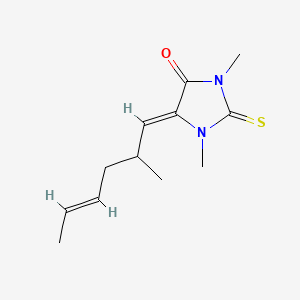
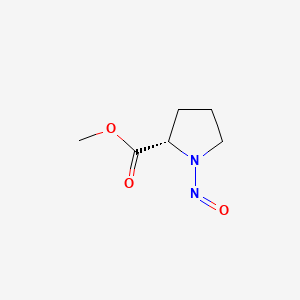
![1-(3,5-Dihydroxyphenyl)-2-[[2-(4-hydroxyphenyl)-1-methylethyl]amino]ethanone](/img/structure/B13419701.png)

